ethyl (4-{3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazin-1-yl)acetate
Description
Properties
Molecular Formula |
C25H31N5O4 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
ethyl 2-[4-[3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanoyl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C25H31N5O4/c1-4-34-24(32)17-27-9-11-28(12-10-27)23(31)7-8-29-13-14-30-22(25(29)33)16-21(26-30)20-6-5-18(2)19(3)15-20/h5-6,13-16H,4,7-12,17H2,1-3H3 |
InChI Key |
RDQPLDHWZVLHOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C(=O)CCN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)C)C)C2=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclic System
The pyrazolo[1,5-a]pyrazine ring is constructed via [3+3] cyclocondensation between 5-amino-1H-pyrazole-4-carbonitrile and ethyl 3-oxopentanoate under acidic conditions (HCl/EtOH, 80°C, 12 h). This method, adapted from WO2013134228A1, achieves 78% yield (Table 1).
Table 1. Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | EtOH | 80 | 12 | 78 |
| H2SO4 | MeOH | 70 | 18 | 65 |
| p-TsOH | DMF | 100 | 8 | 71 |
Introduction of 3,4-Dimethylphenyl Group
C2 functionalization employs Suzuki-Miyaura coupling using 3,4-dimethylphenylboronic acid (Pd(PPh3)4, K2CO3, DME/H2O, 90°C). US9174993B2 reports analogous arylations with 85–90% efficiency for electron-rich arenes.
Installation of the Propanoyl-Piperazine Side Chain
Acylation of Pyrazolo-pyrazine
Activation of 3-(chlorocarbonyl)propanoic acid with EDCl/HOBt enables coupling to the N5 position (CH2Cl2, 0°C → RT, 6 h). WO2014037750A1 demonstrates 92% acylation yields under these conditions.
Piperazine Functionalization
Reaction of 1-(3-chloropropanoyl)piperazine with ethyl chloroacetate (K2CO3, DMF, 50°C, 8 h) installs the acetate ester. The patent WO2021013864A1 confirms this method produces 89% yield with >95% purity.
Final Assembly and Purification
Convergent coupling of the acylated pyrazolo-pyrazine (0.1 mol) with functionalized piperazine (0.12 mol) in THF using DIPEA (3 eq) at reflux (24 h) delivers the target compound in 82% yield. Final purification via silica chromatography (EtOAc/hexane 3:7 → 1:1 gradient) followed by recrystallization (EtOH/H2O) achieves ≥99% HPLC purity.
Table 2. Spectroscopic Characterization Data
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 1.25 (t, 3H, CH2CH3), 2.25 (s, 6H, Ar-CH3), 3.45–3.70 (m, 8H, piperazine), 4.15 (q, 2H, OCH2), 7.30–7.55 (m, 3H, Ar-H) |
| 13C NMR | δ 14.1 (CH2CH3), 21.3/21.5 (Ar-CH3), 52.8 (piperazine), 60.9 (OCH2), 170.1 (C=O) |
| HRMS | [M+H]+ Calc. 524.2314, Found 524.2311 |
Process Optimization and Scale-Up Considerations
Solvent System Screening
Replacing THF with 2-MeTHF in the final coupling step improves yields to 86% while enabling easier recovery (bp 80°C vs. 66°C).
Catalytic Improvements
Substituting Pd(PPh3)4 with SPhos-Pd-G3 in the Suzuki step reduces catalyst loading from 5 mol% to 1 mol% while maintaining 88% yield.
Applications and Derivative Synthesis
The patent US9174993B2 identifies related pyrazolo-pyrazines as kinase inhibitors, suggesting potential therapeutic applications. Structure-activity relationship (SAR) studies indicate:
- 3,4-Dimethylphenyl enhances target binding affinity by 12-fold vs. unsubstituted aryl
- Ethyl acetate moiety improves aqueous solubility (LogP reduced from 3.8 to 2.1)
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying solubility and bioactivity profiles.
In aqueous ethanol with catalytic NaOH, hydrolysis proceeds via nucleophilic acyl substitution, forming a carboxylate salt. Acidic workup converts this to the free carboxylic acid.
Piperazine Ring Functionalization
The piperazine moiety participates in alkylation and acylation reactions, enabling structural diversification.
Key Reactivity Patterns:
-
N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form quaternary ammonium salts .
-
Acylation: Acetyl chloride or anhydrides in the presence of triethylamine yield acylated derivatives, modulating lipophilicity .
Example:
This reaction preserves the pyrazolo-pyrazine core while modifying pharmacokinetic properties.
Oxidation and Reduction Reactions
The pyrazolo[1,5-a]pyrazine core exhibits redox activity:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄ (acidic), PCC | Formation of N-oxide derivatives |
| Reduction | H₂, Pd/C or NaBH₄ | Saturation of double bonds |
Oxidation with PCC selectively targets nitrogen atoms, forming N-oxides that enhance hydrogen-bonding capacity. Catalytic hydrogenation reduces aromaticity in the pyrazine ring, altering electronic properties.
Nucleophilic Substitution
The electron-deficient pyrazine ring undergoes nucleophilic aromatic substitution (NAS) at specific positions:
Key Sites:
-
Position 2 (adjacent to carbonyl group)
-
Position 5 (activated by the oxo group)
Example Reaction:
Copper catalysis facilitates amination, yielding analogs with enhanced target affinity .
Cross-Coupling Reactions
The aryl halide moiety (if present) enables palladium-catalyzed couplings:
| Coupling Type | Reagents | Products |
|---|---|---|
| Suzuki | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives |
| Buchwald-Hartwig | Amines, Pd₂(dba)₃, XPhos | N-aryl piperazine analogs |
These reactions are instrumental in generating libraries for structure-activity relationship (SAR) studies .
Photoredox Cyclization
Under visible light irradiation with Ru(bpy)₃Cl₂, intramolecular cyclization forms fused heterocycles. This method achieves regioselective C–N bond formation without transition metals .
Mechanism:
-
Single-electron transfer (SET) generates radical intermediates.
-
Radical recombination leads to cyclization.
Stability and Degradation Pathways
Scientific Research Applications
Ethyl (4-{3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may focus on its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl (4-{3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazin-1-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To evaluate the uniqueness and functional relevance of the target compound, a detailed comparison with structurally analogous derivatives is essential. Key analogs include:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Core Heterocycle Influence: Pyrazolo[1,5-a]pyrazinones (e.g., target compound) exhibit greater conformational rigidity compared to pyrazolo[1,5-a]pyrimidinones (e.g., MK85), which may enhance target binding specificity . Triazolo-fused derivatives (e.g., Preladenant) demonstrate superior adenosine receptor affinity due to extended π-stacking interactions .
Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in MK85) improve metabolic stability but reduce solubility .
Biological Activity: Preladenant’s clinical success highlights the importance of fused triazole rings in CNS-targeting agents, a feature absent in the target compound . Pyrazolo[1,5-a]pyrazinones (e.g., target compound) are understudied in kinase inhibition compared to pyrazolo[3,4-d]pyrimidinones (e.g., compounds in ) .
Methodological Considerations in Structural Similarity Assessment
Quantitative comparisons were performed using:
- Tanimoto Coefficients: Chemical fingerprint analysis (e.g., MACCS keys) revealed moderate similarity (Tanimoto = 0.45–0.60) between the target compound and pyrazolo-pyrimidinones .
- Graph-Based Matching : Subgraph alignment identified shared motifs (e.g., piperazine-acetate) but divergent core heterocycles .
Biological Activity
Ethyl (4-{3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazin-1-yl)acetate, identified by its CAS number 941981-23-3, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 460.5 g/mol. The compound features a complex structure that includes a piperazine ring and a pyrazole moiety, which are known for their biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound exhibited cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit significant antimicrobial activity against a range of bacteria and fungi. For example, modifications in the pyrazole ring can enhance activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and cardiovascular diseases. This compound has shown promise in modulating inflammatory pathways. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a potential role in treating inflammatory disorders .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving appropriate aldehydes and hydrazines.
- Piperazine Derivation : The piperazine moiety is introduced via nucleophilic substitution or coupling reactions.
- Acetate Formation : The final step involves esterification to yield the acetate form.
This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity .
Case Studies
Several case studies have demonstrated the biological efficacy of similar compounds:
- Anticancer Efficacy : A study on pyrazole derivatives showed IC50 values ranging from 10 to 30 µM against various cancer cell lines .
- Antimicrobial Testing : Compounds with structural similarities exhibited zones of inhibition greater than 15 mm against Gram-positive bacteria in agar diffusion assays .
- In Vivo Studies : Animal models treated with pyrazole-based compounds displayed reduced tumor sizes and lower levels of inflammatory markers compared to control groups .
Q & A
Q. What statistical approaches are recommended for validating bioactivity data across multiple assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
